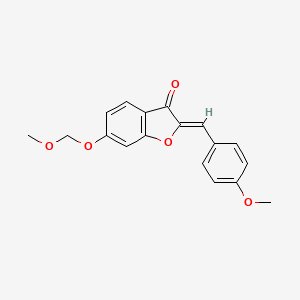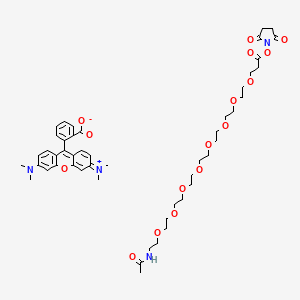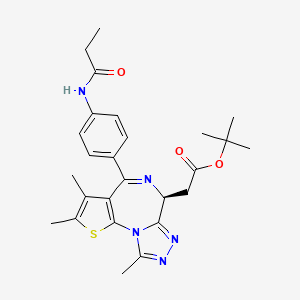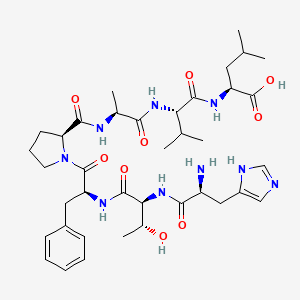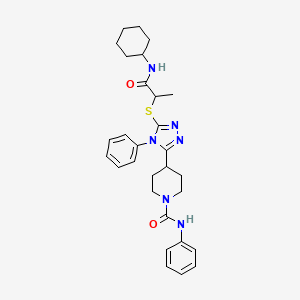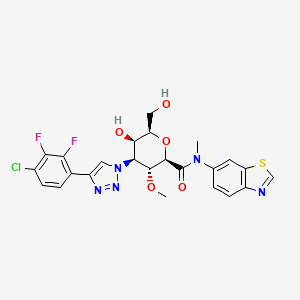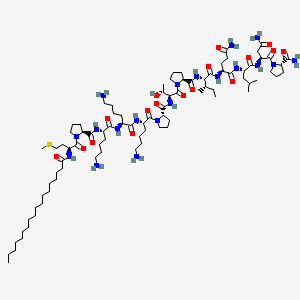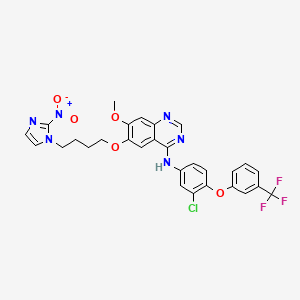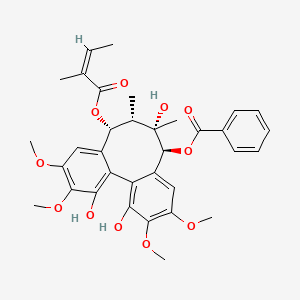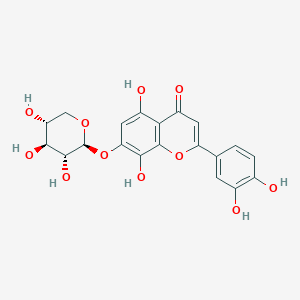
Hypoletin-7-O-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoletin-7-O-beta-D-xylopyranoside is a natural compound known for its antioxidant properties. It is classified under flavonoids, specifically flavones, and is derived from plants in the Cupressaceae family, such as Thuja orientalis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hypoletin-7-O-beta-D-xylopyranoside typically involves the extraction from natural sources. The leaves of Thuja orientalis are often used, where the compound is isolated through various chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods
Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction processes involve similar chromatographic techniques used in laboratory settings, scaled up to handle larger quantities of plant material.
Chemical Reactions Analysis
Types of Reactions
Hypoletin-7-O-beta-D-xylopyranoside primarily undergoes reactions typical of flavonoids, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: Less common but can occur under specific conditions.
Substitution: Particularly in the presence of strong nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other peroxides under mild conditions.
Reduction: May involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically requires strong acids or bases to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized flavonoid derivatives, while substitution reactions can introduce different functional groups into the flavonoid structure .
Scientific Research Applications
Hypoletin-7-O-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Studied for its antioxidant properties and potential as a natural antioxidant in various chemical formulations.
Biology: Investigated for its role in inhibiting aldose reductase and the formation of advanced glycation end-products, which are linked to diabetic complications
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of natural antioxidant products for food preservation and cosmetics
Mechanism of Action
The antioxidant activity of Hypoletin-7-O-beta-D-xylopyranoside is primarily due to its ability to scavenge free radicals. It inhibits enzymes like aldose reductase, which plays a role in the formation of advanced glycation end-products. These actions help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant activities.
Luteolin: Exhibits similar antioxidant and anti-inflammatory effects
Uniqueness
Hypoletin-7-O-beta-D-xylopyranoside is unique due to its specific structure, which includes a xylopyranoside moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18O11 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-2-1-7(3-9(8)22)13-4-10(23)15-11(24)5-14(17(27)19(15)30-13)31-20-18(28)16(26)12(25)6-29-20/h1-5,12,16,18,20-22,24-28H,6H2/t12-,16+,18-,20+/m1/s1 |
InChI Key |
JZTWSAIHBOFVRO-MINVPOHDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



